molecular formula C13H6ClNO5 B151871 2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride CAS No. 126590-72-5

2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride

Cat. No.: B151871
CAS No.: 126590-72-5
M. Wt: 291.64 g/mol
InChI Key: NFWMHESKKCXUTH-UHFFFAOYSA-N
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Description

2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride is a complex organic compound that features a unique fusion of furan, benzodioxole, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to handle large-scale reactions. The purification process may involve techniques such as crystallization, distillation, and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .

Scientific Research Applications

2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carboxylic acid
  • 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-methyl ester
  • 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-amine

Uniqueness

What sets 2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride apart from similar compounds is its specific functional group, the carbonyl chloride. This group imparts unique reactivity and potential for further chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

126590-72-5

Molecular Formula

C13H6ClNO5

Molecular Weight

291.64 g/mol

IUPAC Name

2-furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride

InChI

InChI=1S/C13H6ClNO5/c14-12(16)11-4-15-13(20-11)10-2-6-1-8-9(18-5-17-8)3-7(6)19-10/h1-4H,5H2

InChI Key

NFWMHESKKCXUTH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)Cl

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)Cl

Origin of Product

United States

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